

Structural Elucidation of Hydroxy Darunavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy Darunavir is a significant metabolite of Darunavir, a potent protease inhibitor widely used in the treatment of HIV infection. The structural elucidation of such metabolites is a critical step in understanding the drug's metabolic fate, identifying potential pharmacologically active or toxic species, and supporting drug safety and efficacy studies. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural determination of **Hydroxy Darunavir**. While specific experimental data for this metabolite is not extensively available in the public domain, this guide outlines the established procedures for its isolation and characterization based on the well-documented analysis of Darunavir and its analogues.

The chemical structure of **Hydroxy Darunavir**, identified as [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate, reveals hydroxylation on the isobutyl moiety of the parent drug. This modification introduces a tertiary alcohol, which influences the molecule's polarity and can alter its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of **Hydroxy Darunavir** is presented in Table

1. This data is essential for the development of analytical methods for its detection and



quantification.

Property	Value	Source
Molecular Formula	C27H37N3O8S	PubChem
Molecular Weight	563.7 g/mol	PubChem
IUPAC Name	[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate	PubChem

Experimental Protocols

The structural elucidation of **Hydroxy Darunavir** necessitates its isolation from a biological matrix or its chemical synthesis, followed by analysis using a suite of spectroscopic techniques. The following protocols are based on established methods for the analysis of Darunavir and its degradation products and are directly applicable to the study of its metabolites.[1]

Isolation of Hydroxy Darunavir

- a) In Vitro Metabolism and Extraction:
- Incubation: Darunavir is incubated with human liver microsomes (or other relevant metabolic systems) in the presence of NADPH and other necessary cofactors to generate its metabolites.
- Extraction: The reaction is quenched, and the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the metabolites from the aqueous matrix.
- b) Semi-Preparative High-Performance Liquid Chromatography (HPLC):



- Column: A reversed-phase column (e.g., C18, 250 mm x 10 mm, 5 μm) is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation.
- Detection: A UV detector is used to monitor the elution of the compounds. Fractions corresponding to the peak of interest (based on preliminary LC-MS analysis) are collected.
- Purity Analysis: The purity of the isolated fraction is confirmed by analytical HPLC.

Spectroscopic Analysis

- a) High-Resolution Mass Spectrometry (HRMS):
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Ionization Mode: Positive ion mode is typically employed to generate the protonated molecular ion [M+H]+.
- Accurate Mass Measurement: The exact mass of the molecular ion is measured to confirm the elemental composition of the metabolite.
- Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented using collisioninduced dissociation (CID) to generate a characteristic fragmentation pattern, which provides structural information.
- b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.
- Sample Preparation: The isolated metabolite is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).



• 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.

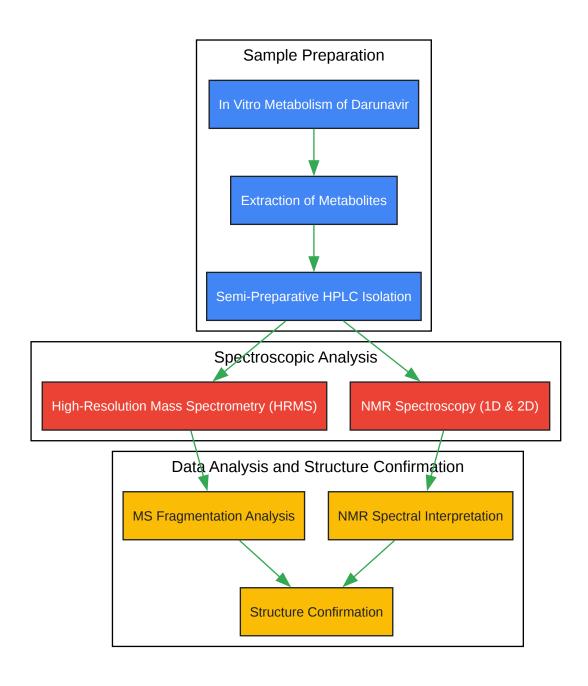
• 2D NMR:

- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular structure.

Structural Elucidation Workflow

The logical flow of the structural elucidation process for **Hydroxy Darunavir** is depicted in the following diagram.





Click to download full resolution via product page

Caption: Workflow for the structural elucidation of **Hydroxy Darunavir**.

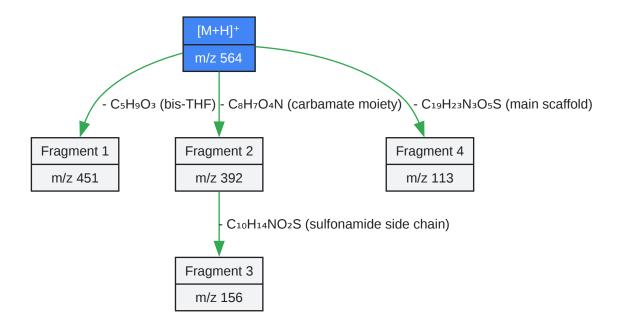
Mass Spectrometry Analysis

High-resolution mass spectrometry provides the molecular formula and key structural fragments of **Hydroxy Darunavir**. The expected protonated molecular ion [M+H]⁺ would have an m/z of 564.2485, corresponding to the molecular formula C₂₇H₃₈N₃O₈S⁺.



Proposed Fragmentation Pathway

The fragmentation of **Hydroxy Darunavir** in MS/MS analysis is expected to follow a similar pattern to that of Darunavir, with key cleavages occurring at the carbamate and sulfonamide linkages. The presence of the additional hydroxyl group on the isobutyl moiety would lead to characteristic neutral losses and fragment ions. A proposed fragmentation pathway is illustrated below.



Click to download full resolution via product page

Caption: Proposed MS/MS fragmentation pathway for **Hydroxy Darunavir**.

Table of Expected Fragment Ions

The table below summarizes the expected major fragment ions of **Hydroxy Darunavir** based on its chemical structure.



Fragment Ion	Proposed Structure	Expected m/z
[M+H]+	Protonated Hydroxy Darunavir	564.2485
[M+H - C5H8O3]+	Loss of the bis-THF moiety	451.1859
[M+H - C ₈ H ₇ O ₄ N] ⁺	Cleavage of the carbamate bond	392.1957
[C ₉ H ₁₀ NO] ⁺	Phenylalanine-derived fragment	156.0762
[C ₅ H ₉ O ₃] ⁺	bis-THF fragment	113.0552

NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments would confirm the exact position of the hydroxyl group on the isobutyl moiety and provide the complete stereochemistry of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental NMR data for **Hydroxy Darunavir** is not readily available, the expected chemical shifts can be predicted by comparing with the known assignments for Darunavir. The introduction of a hydroxyl group is expected to cause a downfield shift for the protons and carbons near the site of hydroxylation.

The table below presents the known ¹H and ¹³C NMR chemical shifts for the isobutyl moiety of Darunavir and the predicted shifts for **Hydroxy Darunavir**.



Position (Isobutyl)	Darunavir ¹H (ppm)	Predicted Hydroxy Darunavir ¹H (ppm)	Darunavir ¹³ C (ppm)	Predicted Hydroxy Darunavir ¹³ C (ppm)
СН	~1.8-2.0 (m)	~2.0-2.2 (m)	~28.0	~30.0
CH ₂	~2.8-3.0 (d)	~3.0-3.2 (d)	~55.0	~57.0
CH₃	~0.8-0.9 (d)	~1.2-1.3 (s)	~20.0	~25.0
ОН	-	~4.0-5.0 (s, br)	-	~70.0

Note: Predicted values are estimates and may vary depending on the solvent and other experimental conditions.

Conclusion

The structural elucidation of **Hydroxy Darunavir**, a key metabolite of Darunavir, relies on a combination of isolation techniques and advanced spectroscopic methods. High-resolution mass spectrometry is employed to determine the molecular formula and to propose a fragmentation pathway, while 1D and 2D NMR spectroscopy provide the definitive evidence for the precise location of the hydroxyl group and the overall molecular structure. Although specific experimental data for **Hydroxy Darunavir** is limited in the public literature, the well-established analytical workflows for Darunavir and its analogues provide a clear and robust framework for its comprehensive structural characterization. This technical guide serves as a foundational resource for researchers and scientists involved in the study of drug metabolism and the development of antiretroviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Elucidation of Hydroxy Darunavir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600896#structural-elucidation-of-hydroxy-darunavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com